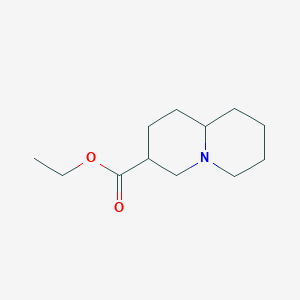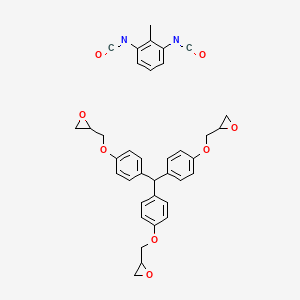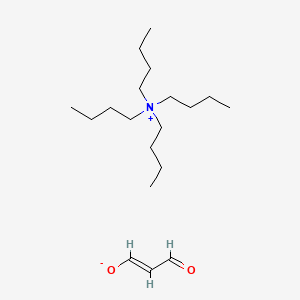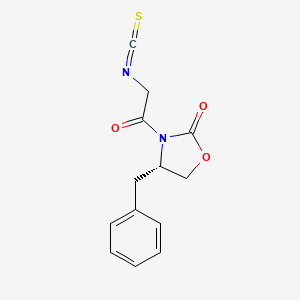
α-helical CRF 9-41
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“α-helical CRF 9-41” is a corticotropin-releasing factor receptor antagonist . It has Ki values of 17, 5, and 0.97 at human CRF1, rat CRF2α, and mouse CRF2β receptors respectively . It is also a partial agonist of the CRF1 receptor with an EC50 of 140 nM .
Molecular Structure Analysis
The molecular structure of “α-helical CRF 9-41” is complex, and it’s a large molecule with a molecular weight of 3826.4 . The formula is C166H274N46O53S2 .Physical And Chemical Properties Analysis
“α-helical CRF 9-41” is a solid substance . It’s soluble in water at a concentration of 30 mg/mL . It should be stored at -20°C in a dry, sealed environment .科学的研究の応用
Antagonist Activity in Bioassay Systems
Studies have been performed to compare the ability of the CRF receptor antagonist, α-helical CRF 9–41, to inhibit the actions of CRF in three in vivo bioassay systems . When both peptides were administered intracerebroventricularly, an antagonist:agonist ratio between 6:1–12:1 was required to abolish CRF-induced elevations of plasma catecholamine levels .
Inhibition of CRF Actions
The α-helical CRF 9–41 has been used to inhibit the actions of CRF in various physiological systems . For instance, when both peptides were administered intravenously, CRF-induced hypotension and tachycardia were completely prevented by an antagonist:agonist ratio of 6:1 .
Role in Endocrinology
The α-helical CRF 9–41 has been used to study the endocrine system. It was found that total blockade of CRF-induced elevations of plasma ACTH and β-endorphin levels required an antagonist:agonist ratio of 3000:1 .
Structural and Functional Insights
Research has been conducted to gain structural and functional insights into CRF peptides and their receptors . Understanding the structural basis of CRF ligand binding and activation of their receptors opens avenues for the development of novel drugs targeting CRF receptors .
Therapeutic Potential
Several of the CRF analogs, including α-helical CRF 9–41, have shown considerable therapeutic potential in the treatment of various diseases . They act by interacting with two types of plasma membrane proteins, type 1 (CRF 1 R) and type 2 (CRF 2 R), which belong to subfamily B1 of the family B G-protein-coupled receptors (GPCRs) .
Role in Pharmacology
The α-helical CRF 9–41 exhibits 10-fold higher affinity for rat CRF 2α receptors over human CRF 2α receptors . This property has been used to elucidate the role of CRF in various physiological systems .
作用機序
Target of Action
α-Helical CRF 9-41 is a synthetic peptide antagonist that primarily targets the corticotropin-releasing factor (CRF) receptors . It has a competitive antagonistic effect on the CRF2 receptor with a KB of approximately 100 nM . Additionally, it acts as a partial agonist of the CRF1 receptor with an EC50 of 140 nM .
Mode of Action
The compound interacts with its targets by binding to the CRF receptors. As a competitive antagonist, it binds to the CRF2 receptor and prevents the binding of the natural ligand, thereby inhibiting the receptor’s function . As a partial agonist of the CRF1 receptor, it can bind and partially activate the receptor, leading to a response that is less than the maximum response induced by full agonists .
Biochemical Pathways
Given its interaction with crf receptors, it likely influences the hypothalamic-pituitary-adrenal (hpa) axis, which plays a crucial role in the body’s response to stress .
Result of Action
α-Helical CRF 9-41 effectively inhibits CRF-induced adrenocorticotropic hormone (ACTH) release both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions characterized by overactivity of the HPA axis.
Action Environment
The action, efficacy, and stability of α-Helical CRF 9-41 can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of α-helical CRF 9-41 can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Cys(Trt)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Leu-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin" ], "Reaction": [ "1. Swell the Rink amide resin in DMF for 30 minutes.", "2. Remove the DMF and add a solution of Fmoc-Cys(Trt)-OH (3 eq) and HBTU (3 eq) in DMF. Stir for 2 hours.", "3. Wash the resin with DMF and repeat step 2 with Fmoc-Asp(OtBu)-OH (3 eq) and HBTU (3 eq).", "4. Wash the resin with DMF and repeat step 2 with Fmoc-Arg(Pbf)-OH (3 eq) and HBTU (3 eq).", "5. Wash the resin with DMF and repeat step 2 with Fmoc-His(Trt)-OH (3 eq) and HBTU (3 eq).", "6. Wash the resin with DMF and repeat step 2 with Fmoc-Leu-OH (3 eq) and HBTU (3 eq).", "7. Wash the resin with DMF and repeat step 2 with Fmoc-Phe-OH (3 eq) and HBTU (3 eq).", "8. Wash the resin with DMF and repeat step 2 with Fmoc-Pro-OH (3 eq) and HBTU (3 eq).", "9. Wash the resin with DMF and repeat step 2 with Fmoc-Ser(tBu)-OH (3 eq) and HBTU (3 eq).", "10. Wash the resin with DMF and repeat step 2 with Fmoc-Val-OH (3 eq) and HBTU (3 eq).", "11. Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.", "12. Couple Fmoc-CRF(9-41)-OH (3 eq) and HBTU (3 eq) in DMF for 2 hours.", "13. Deprotect the side chain protecting groups with TFA.", "14. Purify the crude product by HPLC and lyophilize to obtain α-helical CRF 9-41." ] } | |
CAS番号 |
90880-23-2 |
製品名 |
α-helical CRF 9-41 |
分子式 |
C166H274N46O53S2 |
分子量 |
3827 |
同義語 |
Alternative Name: α-helical-Corticotropin-Releasing Factor 9-41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)
